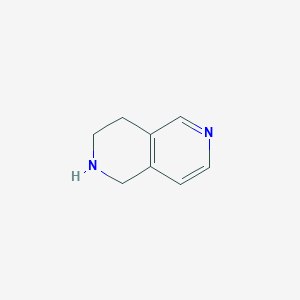

1,2,3,4-Tetrahydro-2,6-naphthyridine

Beschreibung

Historical Context and Evolution of Naphthyridine Chemistry in Medicinal and Synthetic Fields

The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries, with the first synthesis of a naphthyridine compound reported in 1893. nih.gov The systematic study and nomenclature of the six possible naphthyridine isomers were established later, with significant research accumulating after 1930. digitallibrary.co.in These bicyclic heterocyclic compounds, containing two nitrogen atoms in a fused pyridine (B92270) ring system, quickly gained attention in medicinal chemistry. acs.org

A pivotal moment in the evolution of naphthyridine chemistry was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in the 1960s. This discovery spurred extensive research into the synthesis and biological activity of various naphthyridine scaffolds, leading to the development of a new class of chemotherapeutic agents. wikipedia.org Over the decades, synthetic chemists have developed numerous methods for constructing the naphthyridine core, including classical reactions like the Skraup and Friedländer syntheses, as well as modern techniques such as transition metal-catalyzed cross-coupling reactions and cycloaddition reactions. nih.govnih.gov

The partially saturated derivatives, tetrahydronaphthyridines, emerged as important scaffolds in drug discovery due to their three-dimensional structures, which can provide improved pharmacological properties compared to their flat, aromatic counterparts.

Significance of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold in Heterocyclic Chemistry

While specific research on the this compound scaffold is not widely available in the permitted literature, the broader class of tetrahydronaphthyridines is recognized for its significance in heterocyclic chemistry and drug discovery. These scaffolds are considered "privileged structures" because they can interact with a variety of biological targets. The introduction of nitrogen atoms and a saturated ring imparts specific physicochemical properties, such as improved solubility and metabolic stability, which are desirable in drug candidates. mdpi.com

The different isomers of tetrahydronaphthyridine, such as the 1,5-, 1,6-, and 1,8-derivatives, have been explored for a range of biological activities. nih.govnih.govresearchgate.net For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been investigated as CXCR4 antagonists, which have potential applications in HIV treatment and cancer therapy. nih.govacs.org The varied placement of the nitrogen atoms within the bicyclic system allows for fine-tuning of the molecule's electronic and steric properties, enabling the design of selective ligands for specific biological targets.

Current Research Landscape and Emerging Trends for Tetrahydronaphthyridine Derivatives

The current research landscape for tetrahydronaphthyridine derivatives is focused on the development of efficient and versatile synthetic methodologies to create diverse libraries of compounds for biological screening. nih.gov Modern synthetic strategies, including flow chemistry and automated synthesis, are being employed to accelerate the discovery of new bioactive molecules. acs.org

A significant trend is the use of tetrahydronaphthyridine scaffolds in the design of inhibitors for various enzymes and receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders. For example, recent studies have explored 2,6-naphthyridine (B1209661) analogues as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma. nih.gov The exploration of these scaffolds in fragment-based drug discovery is another emerging area, where the core structure is elaborated to develop potent and selective drug candidates.

While the specific research on this compound is not prominent in the reviewed literature, the general trends in the field suggest that all tetrahydronaphthyridine isomers are potentially valuable scaffolds for future drug discovery efforts.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZPSEIHRIDPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482494 | |

| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31786-18-2 | |

| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31786-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydro 2,6 Naphthyridine and Its Analogues

Strategies for the Construction of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Ring System

The formation of the core this compound structure can be achieved through various strategic approaches that build the bicyclic system from simpler precursors. These methods often involve the sequential or concerted formation of the two constituent rings.

Ring-Closing Reactions for Tetrahydronaphthyridine Formation

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic and heterocyclic compounds. In the context of this compound, these reactions typically involve the formation of one of the rings from a suitably functionalized acyclic or monocyclic precursor. One notable example involves the cyclization of 4-cyano-3-pyridylacetonitrile. This process can be initiated by the action of anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine, which serves as a precursor to the fully aromatic 2,6-naphthyridine (B1209661) that can subsequently be reduced. nih.gov

While direct ring-closing metathesis (RCM) to form the this compound core is not extensively documented in readily available literature, the principles of RCM are widely applied in the synthesis of various nitrogen-containing heterocycles and macrocycles, suggesting its potential applicability in this context with appropriately designed diene precursors.

Heterocyclic Annulation Approaches to the 2,6-Naphthyridine Core

Heterocyclic annulation involves the construction of a new ring onto an existing one. A significant approach for the synthesis of tetrahydronaphthyridine isomers is the cobalt-catalyzed [2+2+2] cyclization. This method has been successfully employed for the preparation of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles. acs.org The strategy involves the microwave-promoted intramolecular cyclization of dialkynylnitriles. acs.org While this specific example leads to a different isomer, the underlying principle of using transition metal-catalyzed cycloadditions to build the pyridine (B92270) ring onto a pre-existing or concomitantly formed piperidine (B6355638) precursor represents a viable strategy for accessing the 2,6-naphthyridine scaffold.

Another annulation strategy involves domino reactions. For instance, a domino aza-Michael-inverse-electron-demand-hetero-Diels–Alder/retro-Diels–Alder reaction has been developed for the synthesis of polysubstituted tetrahydro-1,6-naphthyridines, showcasing the power of sequential reactions to build complex heterocyclic systems from simple starting materials.

Multicomponent Reaction Protocols for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to the this compound scaffold are not prominently reported, related structures have been synthesized using this methodology. For example, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can then be reduced to their tetrahydro counterparts. acs.org This reaction tolerates a variety of aldehydes and amines. acs.org

Furthermore, a one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines has been achieved through the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. nih.gov Such approaches highlight the potential for developing novel MCRs for the direct and efficient synthesis of the this compound core by carefully selecting the appropriate building blocks.

Reduction Strategies in the Synthesis of this compound

The reduction of fully aromatic or partially saturated naphthyridine precursors is a common and effective method for obtaining this compound and its derivatives. The choice of reducing agent and reaction conditions is crucial for controlling the regioselectivity of the reduction.

Catalytic Hydrogenation of Naphthyridine Precursors to this compound

Catalytic hydrogenation is a widely used method for the reduction of aromatic heterocycles. The choice of catalyst can significantly influence the outcome of the reaction, allowing for selective reduction of one of the pyridine rings in the naphthyridine core. For instance, orthogonal procedures for the hydrogenation of naphthyridine isomers have been developed, where selectivity is controlled by the choice of a homogeneous ruthenium precatalyst, [Ru(p-cymene)I2]2, or a heterogeneous palladium catalyst. acs.org These methods have been successfully applied to a range of nih.gov-, nih.govresearchgate.net-, and acs.org-naphthyridines. acs.org

In the case of 2,6-naphthyridines, palladium-catalyzed hydrogenation has been shown to be influenced by steric effects. acs.org This allows for a degree of control over which ring is hydrogenated.

Below is a table summarizing the catalysts and conditions used for the hydrogenation of 2,6-naphthyridine.

| Catalyst | Conditions | Selectivity Rationale | Reference |

|---|---|---|---|

| [Ru(p-cymene)I2]2 | DCE, 50 °C, 18 h | Largely controlled by the electronics of the rings. | acs.org |

| Pd/C | MeOH, 50 °C, 18 h | Controlled by a mixture of steric and electronic effects. | acs.org |

Regioselective Reduction Methodologies for Naphthyridine Systems

Achieving regioselectivity in the reduction of naphthyridine systems is a key challenge due to the presence of two potentially reducible pyridine rings. The development of methodologies that can selectively reduce one ring over the other is of great importance for accessing specific isomers of tetrahydronaphthyridines.

As mentioned previously, the use of different catalyst systems, such as ruthenium versus palladium, provides a powerful tool for controlling the regioselectivity of hydrogenation. acs.org For acs.org-naphthyridine, the similar steric environment around each ring allows for the study of electronic effects on selectivity when using the ruthenium catalyst. acs.org In the palladium-catalyzed system, steric effects play a more dominant role in directing the hydrogenation. acs.org

The ability to switch the selectivity of the reduction by simply changing the catalyst offers a versatile and predictable approach to the synthesis of either 1,2,3,4-tetrahydro or 5,6,7,8-tetrahydro isomers of various naphthyridines, including the 2,6-naphthyridine system. acs.org This control is crucial for the targeted synthesis of specific analogues for various applications.

Derivatization and Functionalization Strategies for this compound

The strategic derivatization and functionalization of the this compound core are essential for modulating its physicochemical properties and biological activity. These modifications can be targeted at both the nitrogen and carbon atoms of the heterocyclic system.

Chemical Modification at Nitrogen and Carbon Centers of the this compound Scaffold

The presence of a secondary amine in the tetrahydro-2,6-naphthyridine ring system provides a reactive handle for various chemical transformations. N-alkylation and N-acylation are common strategies to introduce diverse substituents at this position, thereby influencing the compound's polarity, lipophilicity, and interaction with biological targets. For related N-heterocyclic scaffolds, such as 1,2,3,4-tetrahydro-1,5-naphthyridines, the reactivity of the nitrogen atom as a nucleophile has been extensively explored. nih.gov This includes reactions with a variety of electrophiles like isocyanates and epoxides. nih.gov

Functionalization of the carbon framework of the this compound scaffold can be achieved through various synthetic methods. While direct C-H functionalization of the saturated ring can be challenging, modifications can be introduced at earlier synthetic stages or by leveraging the reactivity of the pyridine ring. For instance, in analogous systems, functionalization at specific carbon positions of the naphthyridine core has been achieved through deprotometalation-amination sequences or by nucleophilic substitution of leaving groups. nih.gov

Table 1: Examples of N-Functionalization Reactions on Tetrahydronaphthyridine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-tetrahydronaphthyridine | nih.gov |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | N-Acyl-tetrahydronaphthyridine | nih.gov |

| Urea (B33335) Formation | Isocyanate | N-Carbamoyl-tetrahydronaphthyridine | nih.gov |

| Epoxide Opening | Epoxide | N-(2-hydroxypropyl)-tetrahydronaphthyridine | nih.gov |

This table is illustrative of reactions applied to related tetrahydronaphthyridine isomers and suggests potential pathways for the 2,6-naphthyridine scaffold.

Cross-Coupling Reactions in the Elaboration of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the this compound framework. To utilize these methods, the scaffold must first be functionalized with a suitable leaving group, typically a halogen, at a specific position on the aromatic pyridine ring.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds with various amines. These strategies have been successfully applied to other naphthyridine isomers. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through the extensive use of palladium-catalyzed cross-coupling reactions. nih.gov Similarly, site-selective Suzuki-Miyaura cross-coupling reactions have been reported for 5,7-dichloro-1,6-naphthyridine, demonstrating the feasibility of regioselective functionalization. researchgate.net

A general approach would involve the synthesis of a dihalo-2,6-naphthyridine precursor, followed by selective palladium-catalyzed cross-coupling at one of the halogenated positions. Subsequent reduction of the pyridine ring would then yield the desired functionalized this compound derivative. The regioselectivity of the cross-coupling can often be controlled by the choice of ligand and reaction conditions. nih.gov

Table 2: Potential Cross-Coupling Strategies for Functionalizing the 2,6-Naphthyridine Core

| Reaction Name | Reactants | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Halo-2,6-naphthyridine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/heteroaryl-substituted 2,6-naphthyridine |

| Buchwald-Hartwig Amination | Halo-2,6-naphthyridine, Amine | Pd catalyst, Ligand (e.g., BINAP), Base | Amino-substituted 2,6-naphthyridine |

| Sonogashira Coupling | Halo-2,6-naphthyridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 2,6-naphthyridine |

This table outlines potential strategies based on methodologies successful for other naphthyridine isomers.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold can be critical for its biological activity. Stereoselective synthesis aims to produce enantiomerically pure or enriched compounds, which can be achieved through various asymmetric synthetic strategies.

One common approach is the asymmetric reduction of a prochiral precursor, such as a dihydro-2,6-naphthyridinium species or a 2,6-naphthyridinone. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. For the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed to establish a chiral center.

Another strategy involves the use of chiral building blocks in the initial synthesis of the heterocyclic ring system. For example, a multicomponent Povarov reaction, a type of aza-Diels-Alder reaction, can be used to construct the tetrahydronaphthyridine core with control over the stereochemistry at newly formed chiral centers. nih.gov This method has been applied to the synthesis of chiral 1,2,3,4-tetrahydrobenzo[h] nih.govresearchgate.netnaphthyridines. nih.gov

Furthermore, chiral resolution of a racemic mixture of this compound derivatives can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers.

Table 3: Approaches to Stereoselective Synthesis of Tetrahydronaphthyridine Analogues

| Method | Key Transformation | Chiral Source | Example Scaffold | Reference |

| Asymmetric Catalysis | Enantioselective transfer hydrogenation | Chiral Ru-catalyst | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Chiral Pool Synthesis | Incorporation of chiral starting materials | Chiral amines or aldehydes | General applicability | |

| Povarov Reaction | Asymmetric [4+2] cycloaddition | Chiral Lewis acid or Brønsted acid | Tetrahydrobenzo[h] nih.govresearchgate.netnaphthyridines | nih.gov |

| Chiral Resolution | Diastereomeric salt formation and separation | Chiral acids or bases | General applicability |

Chemical Reactivity and Transformations of 1,2,3,4 Tetrahydro 2,6 Naphthyridine Derivatives

Oxidation Reactions of 1,2,3,4-Tetrahydro-2,6-naphthyridine Systems

The oxidation of the this compound ring system is a fundamental transformation, primarily leading to the formation of the corresponding aromatic 2,6-naphthyridine (B1209661) derivative. This process, known as dehydrogenation or aromatization, involves the removal of hydrogen atoms from the saturated piperidine (B6355638) portion of the molecule. wikipedia.org

Various oxidizing agents have been employed to achieve this transformation. For derivatives of the 2,6-naphthyridine core, common oxidants include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction effectively converts the saturated heterocyclic ring into its fully unsaturated, aromatic counterpart.

While specific studies on the 2,6-isomer are limited, research on the closely related 1,5-naphthyridine (B1222797) isomer provides broader context for the types of reagents used for such aromatizations. nih.gov In these cases, dehydrogenation of 1,2,3,4-tetrahydro-1,5-naphthyridines to aromatic 1,5-naphthyridines has been achieved using reagents like selenium (Se), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), molecular sulfur (S), or benzoquinone (BQ), often at elevated temperatures. nih.gov Furthermore, metal-mediated dehydrogenation, employing methods like visible-light photoredox catalysis in conjunction with a cobalt catalyst, has also been successfully applied to achieve aromatization under ambient conditions for related isomers. nih.gov

| Oxidizing Agent | Substrate Type | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | This compound | 2,6-Naphthyridine | A common and strong oxidizing agent for achieving aromatization. |

| Chromium Trioxide (CrO₃) | This compound | 2,6-Naphthyridine | Another classical reagent used for the dehydrogenation of the saturated ring. |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Analogous Tetrahydro-1,5-naphthyridines | 1,5-Naphthyridine | A high-potential quinone effective for dehydrogenation, often used at high temperatures. nih.gov |

| Selenium (Se) | Analogous Tetrahydro-1,5-naphthyridines | 1,5-Naphthyridine | Requires very high temperatures (e.g., 320 °C) to effect aromatization. nih.gov |

Substitution Reactions Involving the this compound Ring

The this compound core can be functionalized through various substitution reactions, which can occur at either the nitrogen atom of the saturated ring or the carbon atoms of the pyridine (B92270) ring.

N-Substitution at the N-2 Position: The secondary amine within the saturated piperidine ring (N-2) is a key site for nucleophilic reactivity. This allows for a range of substitution reactions, including N-alkylation and N-acylation, using appropriate alkylating or acylating agents. nih.gov While detailed examples for the 2,6-isomer are not extensively documented, studies on the analogous 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) system, where the N-1 nitrogen acts as the nucleophile, demonstrate the breadth of these transformations. nih.govlookchem.com These reactions include:

N-Acylation: Reaction with carboxylic acids in the presence of coupling agents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) yields the corresponding amides. nih.gov

Urea (B33335) Formation: Treatment with isocyanates readily forms N-substituted ureas in high yield. nih.govlookchem.com

Epoxide Ring-Opening: The nucleophilic nitrogen can open epoxide rings to introduce hydroxyalkyl substituents. nih.gov

Palladium-Catalyzed N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the nitrogen atom and an aryl group. nih.gov

Substitution on the Pyridine Ring: The electronic nature of the pyridine ring governs its susceptibility to substitution. As an electron-deficient aromatic system, it is generally resistant to electrophilic aromatic substitution unless activated by strong electron-donating groups. Conversely, it is predisposed to nucleophilic aromatic substitution (SₙAr), particularly when a carbon atom is attached to a good leaving group (e.g., a halogen). nih.gov For instance, in studies of the closely related 2,7-naphthyridine (B1199556) isomer, the initiation of a rearrangement process occurs via the nucleophilic substitution of a chlorine atom on the pyridine ring. nih.gov Halogenation of the core is also a possible functionalization pathway.

| Reaction Type | Position | Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | N-2 | Alkyl halides (e.g., R-Br, R-I) with a base. nih.gov | N-Alkyl derivatives |

| N-Acylation | N-2 | Acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents (e.g., DEPBT). nih.gov | N-Acyl derivatives (Amides) |

| Urea Formation | N-2 | Isocyanates (R-N=C=O). nih.govlookchem.com | N-Substituted ureas |

| Nucleophilic Aromatic Substitution (SₙAr) | Pyridine Ring Carbons | Nucleophile (e.g., amine) with a halogenated naphthyridine substrate. nih.gov | Substituted pyridine ring |

Ring-Opening and Rearrangement Processes of this compound Derivatives

While ring-opening reactions of the stable this compound core are not commonly reported, rearrangement processes have been observed in closely related isomers. A notable example is a rearrangement discovered in the 1,3-diamino-5,6,7,8-tetrahydro-2,7-naphthyridine system. nih.gov

This transformation is initiated by the nucleophilic substitution of a chlorine atom at the C-3 position by a primary amine. nih.gov This initial substitution product can then undergo an unexpected rearrangement, akin to a Smiles rearrangement, to yield a 6,8-diamino-2,7-naphthyridin-1-one derivative. nih.gov The study of this process revealed that the rearrangement is highly dependent on steric factors. The nature of both the substituent on the saturated ring's nitrogen atom (position 7 in this isomer) and the amine at the C-1 position can significantly influence the reaction rate. nih.gov For example, replacing a smaller methyl group with a bulkier benzyl (B1604629) group at the N-7 position was found to slow the rearrangement, necessitating higher temperatures. nih.gov This research highlights that while the core tetrahydronaphthyridine skeleton is generally stable, its derivatives can be induced to undergo complex intramolecular rearrangements under specific conditions.

Interaction with Reactive Species and Stability Studies of the this compound Core

The stability of the this compound core is dictated by the chemical properties of its two constituent rings: a saturated piperidine ring and an aromatic pyridine ring.

Oxidative and Reductive Stability: The molecule is most susceptible to oxidation at the saturated piperidine ring, which can lead to aromatization as detailed in Section 3.1. Conversely, the aromatic pyridine ring is relatively stable to oxidation but can be reduced (hydrogenated) under catalytic conditions, which would lead to a decahydronaphthyridine derivative.

Acidic and Basic Stability: The core structure is generally stable under moderate acidic and basic conditions. The pyridine ring contains a basic nitrogen atom (N-6) which will be protonated under acidic conditions to form a pyridinium (B92312) salt. This protonation deactivates the aromatic ring, making it even more resistant to electrophilic attack. The secondary amine at N-2 is also basic and can be protonated. Under strongly basic conditions, the proton on the N-2 amine can be abstracted by a sufficiently strong base, which would enhance its nucleophilicity for subsequent substitution reactions.

Interaction with Reactive Species: The nucleophilic N-2 amine is the primary site for interaction with electrophilic species, leading to the substitution reactions described in Section 3.2. The electron-rich π-system of the pyridine ring is less reactive towards electrophiles than benzene (B151609) but can undergo electrophilic substitution if strongly activating substituents are present on the ring. The electron-deficient nature of the pyridine ring makes it a potential site for attack by strong nucleophiles or radical species, especially if an activating group or a good leaving group is present.

Computational and Theoretical Studies on 1,2,3,4 Tetrahydro 2,6 Naphthyridine

Quantum Chemical Investigations of 1,2,3,4-Tetrahydro-2,6-naphthyridine

Quantum chemical methods are employed to investigate the fundamental properties of molecules. These studies provide a deep understanding of the electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for predicting molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. rsc.org It is widely applied to study naphthyridine derivatives to predict their geometries, vibrational frequencies, and electronic properties. researchgate.net For the this compound scaffold, DFT calculations are used to determine the optimized molecular structure, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations help in understanding the stability of different conformations of the tetrahydro-naphthyridine ring. Furthermore, DFT is instrumental in analyzing the electronic properties that govern the molecule's behavior in chemical reactions and biological systems. researchgate.net The method provides a foundational understanding for more complex analyses, such as reactivity and spectroscopic predictions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com In studies of various naphthyridine derivatives, FMO analysis has been used to correlate electronic structure with biological activity. researchgate.netnih.gov For instance, a lower energy gap in certain derivatives has been associated with enhanced bioactivity. researchgate.net The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electron donation and acceptance, respectively. physchemres.org

Table 1: Representative Frontier Molecular Orbital Data for Naphthyridine Analogues

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| Substituted 1,8-Naphthyridines | -6.00 | -2.50 | 3.41 | High energy gap indicates high stability. mdpi.com |

| 1,2,4-Triazine Sulfonamides | -6.54 | -2.50 | 3.25 | Smallest energy gap suggests the highest reactivity. mdpi.com |

| Naphthyridine Push-Pull Chromophores | N/A | N/A | N/A | Showed smaller energy gaps compared to the parent naphthyridine, indicating potential for non-linear optical applications. rsc.org |

Note: Data is derived from studies on various naphthyridine derivatives and related heterocyclic systems to illustrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. mdpi.comphyschemres.org

In an MEP map, different colors represent varying levels of electrostatic potential. researchgate.net

Red and Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack. These areas are typically found around electronegative atoms like nitrogen and oxygen. mdpi.comresearchgate.net

Blue Regions: Indicate positive potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms. researchgate.net

Green Regions: Represent neutral or zero potential areas. researchgate.net

For derivatives of the this compound scaffold, MEP analysis can identify the nitrogen atoms of the naphthyridine core as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, hydrogen atoms attached to the ring system would show positive potential, marking them as potential sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding non-covalent interactions in drug-receptor binding. mdpi.com

Molecular Modeling and Docking Studies for this compound Ligands

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org These studies are fundamental in drug discovery for understanding binding mechanisms and designing potent inhibitors.

Derivatives of the tetrahydro-naphthyridine scaffold have been investigated as ligands for various biological targets. For example, a study on 1,2,3,4-tetrahydrobenzo[h] researchgate.netnih.govnaphthyridines identified them as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking simulations revealed that these compounds bind within the enzyme's active site gorge, forming key interactions with specific amino acid residues. nih.gov

Similarly, other naphthyridine derivatives have been docked into the active sites of targets like cyclin-dependent kinase 8 (CDK8) and 3-phosphoinositide-dependent protein kinase 1 (PDK-1). nih.govmalayajournal.org These studies consistently highlight the importance of hydrogen bonds, often involving the nitrogen atoms of the naphthyridine ring, and hydrophobic interactions with residues in the binding pocket. nih.gov The docking score, an estimation of binding affinity, helps in ranking potential inhibitors for further development. malayajournal.org

Table 2: Summary of Molecular Docking Studies on Naphthyridine-Based Ligands

| Ligand Scaffold | Protein Target | Key Interacting Residues | Type of Interactions |

| 1,2,3,4-Tetrahydrobenzo[h] researchgate.netnih.govnaphthyridine | Acetylcholinesterase (AChE) | Trp286, Tyr341, Phe338 | π-π stacking, hydrophobic interactions. nih.gov |

| Amino Naphthyridine | Cyclin-Dependent Kinase 8 (CDK8) | Lys52 | Hydrogen bond interaction. nih.gov |

| Dibenzo Naphthyridine | 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK-1) | Ala160, Ser160, Thr222 | Hydrogen bonding. malayajournal.org |

| 1,8-Naphthyridine (B1210474) Derivative | Human Estrogen Receptor | Not specified | Favorable docking scores compared to standard drug Tamoxifen. researchgate.net |

Mechanistic Insights into Reactions Involving this compound through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. nih.govnih.gov This knowledge is vital for optimizing reaction conditions and designing novel synthetic routes.

The synthesis of tetrahydro-naphthyridine cores often involves cycloaddition reactions, such as the Povarov reaction (an aza-Diels-Alder reaction). nih.govmdpi.com Computational studies on the synthesis of related 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives have been performed to understand the reaction pathway. nih.gov These theoretical investigations, often using DFT, can suggest whether the reaction proceeds through a concerted or a stepwise mechanism. For the Lewis acid-catalyzed reaction between N-(3-pyridyl)aldimines and alkynes, combined experimental and computational work pointed towards a stepwise [4+2]-cycloaddition mechanism. nih.gov

By calculating the activation energies for different possible pathways, chemists can predict the regioselectivity and stereoselectivity of a reaction. nih.gov Such mechanistic insights are crucial for the rational synthesis of highly functionalized this compound derivatives with desired structural features for various applications.

Spectroscopic Analysis in the Structural Elucidation of 1,2,3,4 Tetrahydro 2,6 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete assignment of all proton and carbon signals in 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives. emerypharma.comipb.pt

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the geometric relationship between coupled protons (coupling constants). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment, distinguishing between sp³-hybridized carbons in the tetrahydro-pyridine ring and sp²-hybridized carbons of the aromatic ring.

In the analysis of a representative tetrahydro-naphthyridine derivative, such as 5,7-diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile, specific signals can be assigned to the protons and carbons of the core structure and its substituents. researchgate.net For instance, signals corresponding to the saturated tetrahydro-pyridine ring protons typically appear in the upfield region of the ¹H NMR spectrum, while aromatic protons are found further downfield. researchgate.net The presence of functional groups like hydroxyls or amines can be identified by broad signals, with their chemical shifts being solvent-dependent. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Tetrahydro-naphthyridine Derivative

Data derived from a study on a 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) derivative as a representative example. researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -OH (hydroxyl) | 1.92 (broad singlet) | - |

| Tetrahydro-ring CH₂ | 1.53 (doublet of doublets) | 25.3 |

| Tetrahydro-ring CH₂ | 2.53 (doublet of doublets) | 32.2 |

| Tetrahydro-ring CH | 4.41 (doublet) | 43.4 |

| -NH (pyridine ring) | 9.66 (triplet) | - |

| C-CN (nitrile) | - | 112.0 |

| C-Aromatic | - | 133.8 |

| C=O (keto) | - | 201.2 |

Two-Dimensional NMR Techniques for Stereochemical Assignments

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons on adjacent carbons, allowing for the mapping of spin systems within the molecule. This is particularly useful for tracing the proton network through the saturated ring of the this compound core. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This technique is essential for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons. It also helps distinguish CH, CH₂, and CH₃ groups. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is a critical experiment for connecting different spin systems identified by COSY. For example, an HMBC correlation can be observed between a proton on the tetrahydro-pyridine ring and a carbon atom in the aromatic ring, confirming the fusion of the two rings. It is also invaluable for identifying quaternary carbons (those with no attached protons), as these will show correlations to nearby protons but will be absent in an HSQC spectrum. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): For derivatives with stereocenters, NOESY (or its 1D equivalent, NOE) is used to determine the relative stereochemistry. This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOE cross-peak between two protons indicates they are on the same face of the ring system, allowing for the assignment of cis or trans relationships.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.net These two techniques are often complementary.

FTIR spectroscopy is highly effective for identifying polar functional groups with strong dipole moment changes during vibration, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H). jyoungpharm.org For substituted this compound derivatives, key absorption bands can confirm the presence of specific substituents. For example, a study on a related derivative identified characteristic peaks for hydroxyl and amine N-H stretching (~3256 cm⁻¹), cyano (C≡N) groups (~2201 cm⁻¹), aromatic C=C bonds (~1593 cm⁻¹), and C-H bending (~719 cm⁻¹). researchgate.net

FT-Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is well-suited for analyzing the skeletal vibrations of aromatic rings. semanticscholar.org

Table 2: General FTIR Absorption Regions for Functional Groups in Tetrahydro-naphthyridine Derivatives

Data compiled from general spectroscopic principles and analysis of related compounds. researchgate.netjyoungpharm.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H | Stretching | 3200 - 3500 | Medium-Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C≡N (nitrile) | Stretching | 2200 - 2260 | Medium, Sharp |

| C=O (ketone) | Stretching | 1680 - 1725 | Strong, Sharp |

| C=C / C=N (ring) | Stretching | 1500 - 1650 | Medium-Variable |

| C-N | Stretching | 1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS) in the Identification and Purity Assessment of this compound Compounds

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound derivatives, it is primarily used to determine the molecular weight of the compound and to assess its purity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is a crucial piece of evidence in structural confirmation.

The mass spectrum of a compound shows a molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization), which corresponds to the molecular weight of the molecule. researchgate.net The presence of a clean, strong molecular ion peak is a good indicator of the sample's purity.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. nih.gov The fragmentation pathways are governed by the structure of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable carbocations or neutral molecules. For heterocyclic systems like tetrahydro-naphthyridines, common fragmentation pathways may involve cleavages alpha to the nitrogen atoms, loss of substituents, or retro-Diels-Alder reactions in the saturated ring. mdpi.com Analysis of these fragmentation patterns can help confirm the connectivity of the molecular structure proposed by NMR data.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule responsible for its color, which typically consist of conjugated π-systems.

The this compound core contains a pyridine (B92270) ring, which is an aromatic chromophore. The position (λmax) and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the electronic structure of this ring system and any conjugated substituents. Substituents on the aromatic ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), providing evidence for their electronic interaction with the naphthyridine core.

For example, a study of a highly substituted tetrahydro-naphthyridine derivative reported a significant absorption band at 354 nm, confirming the presence of an extended conjugated system within the molecule. researchgate.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a rapid and simple method to confirm the presence of the aromatic chromophore and study the effects of substitution on the electronic system.

Biological Activities and Medicinal Chemistry Applications of 1,2,3,4 Tetrahydro 2,6 Naphthyridine Derivatives

Comprehensive Overview of Biological Activities of Tetrahydronaphthyridine Scaffolds

The tetrahydronaphthyridine framework, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. Derivatives of the various naphthyridine isomers have demonstrated a wide array of pharmacological effects.

These activities include:

Anticancer Properties: Many naphthyridine derivatives have been investigated as potential anticancer agents, with some compounds entering clinical trials. nih.gov Their mechanisms often involve the inhibition of crucial cellular processes like DNA replication and cell division. nih.gov

Antimicrobial Effects: The naphthyridine core is famously represented by nalidixic acid, a 1,8-naphthyridine (B1210474) derivative that was a foundational antibacterial agent. nih.govscilit.com This has spurred extensive research into the antimicrobial potential of various isomers against a range of bacteria and fungi. nih.govscilit.comnih.gov

Central Nervous System (CNS) Activity: Certain derivatives have been explored for their effects on the central nervous system, showing potential applications in treating neurological and psychiatric disorders. researchgate.net

Anti-inflammatory Activity: Some naphthyridine compounds have exhibited anti-inflammatory properties, suggesting their potential use in managing inflammatory conditions. nih.gov

The structural versatility of the tetrahydronaphthyridine core allows for modifications that can tune its biological activity, making it a versatile starting point for the development of novel therapeutic agents.

Investigation of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives as Therapeutic Agents

The this compound isomer and its analogues have been a particular focus of recent research, yielding promising results in oncology and infectious disease studies.

Anticancer and Antitumor Potential of this compound Analogues

Derivatives of the 2,6-naphthyridine (B1209661) scaffold have emerged as potent agents against various cancer types, primarily through the targeted inhibition of protein kinases that are crucial for tumor growth and survival.

The anticancer effects of this compound derivatives are often linked to their ability to interfere with specific signaling pathways that are dysregulated in cancer cells. One key mechanism involves the modulation of the Akt-GSK-3β-Wnt/β-catenin signaling pathway. By inhibiting kinases within this cascade, these compounds can suppress the expression of genes responsible for cell proliferation, survival, and differentiation.

Furthermore, certain benzo[c] nih.govirjet.netnaphthyridine derivatives have demonstrated the ability to inhibit cancer stem cell (CSC) properties. They achieve this by downregulating the expression of stemness markers and CSC surface antigens, thereby targeting the subpopulation of tumor cells responsible for metastasis and recurrence.

Research has pinpointed the potent and selective inhibitory activity of 2,6-naphthyridine derivatives against several key oncogenic kinases.

Fibroblast Growth Factor Receptor 4 (FGFR4): The fibroblast growth factor 19 (FGF19)-FGFR4 signaling pathway is a known oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. Novel 2,6-naphthyridine analogues have been designed and synthesized as selective FGFR4 inhibitors. One such compound demonstrated nanomolar potency against HCC cell lines and showed high selectivity over other FGFR family members (FGFR1-3). In preclinical xenograft models of HCC, this compound exhibited significant antitumor efficacy, marking it as a promising candidate for liver cancer therapy.

Tankyrase: Tankyrases (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, making them attractive targets for cancer therapy. While research into 2,6-naphthyridine derivatives as tankyrase inhibitors is ongoing, studies on the closely related 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) scaffold have yielded potent and highly selective tankyrase inhibitors. For instance, certain 1-methyl-7-aryl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones have shown exceptional inhibitory activity against TNKS-2, with IC50 values in the low nanomolar range and high selectivity over PARP-1. bath.ac.uk

| Scaffold | Target Kinase | Biological Effect | Significance |

|---|---|---|---|

| 2,6-Naphthyridine | FGFR4 | Selective inhibition of the FGF19-FGFR4 pathway | Potential treatment for Hepatocellular Carcinoma (HCC) |

| 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-one | Tankyrase-2 (TNKS-2) | Potent and selective inhibition (nanomolar IC50) | Potential anticancer activity via Wnt pathway modulation bath.ac.uk |

Antimicrobial Activity of this compound Derivatives

While the broader naphthyridine class of compounds is well-known for its antimicrobial properties, particularly the antibacterial effects of 1,8-naphthyridine derivatives like nalidixic acid, specific research detailing the antimicrobial spectrum of this compound derivatives is less documented in publicly available literature.

General studies indicate that the 2,6-naphthyridine moiety can be found in compounds exhibiting antimicrobial activity. researchgate.net However, comprehensive studies with specific data, such as Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial and fungal strains for this compound derivatives, are not extensively reported. For context, other isomers have shown significant efficacy. For example, derivatives of 1,5-naphthyridine (B1222797) have demonstrated strong inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal effects. nih.gov The development and publication of detailed studies are anticipated to clarify the specific antibacterial and antifungal potential of the this compound scaffold.

Antiviral and Antimalarial Properties

Derivatives of the tetrahydro-naphthyridine scaffold have demonstrated notable potential as both antiviral and antimalarial agents. In the realm of antiviral research, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been developed as potent inhibitors of HIV-1 replication. nih.gov These compounds function by targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, which is a critical enzyme for the virus. nih.govresearchgate.net By binding to this allosteric site, the molecules induce an aberrant multimerization of the integrase enzyme, effectively halting viral replication. nih.govresearchgate.net Furthermore, other naphthyridine analogues have shown potent activity against human herpesviruses, including human cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1), and Herpes Simplex Virus Type 2 (HSV-2). nih.gov One particular 1,6-naphthyridine (B1220473) derivative (A1) was found to be 21.5-fold more potent than the standard drug acyclovir (B1169) against HSV-2 and up to 223-fold more potent than ganciclovir (B1264) against HCMV. nih.gov

In antimalarial applications, researchers have developed 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives that act as inhibitors of the Plasmodium falciparum protein farnesyltransferase (PFT). nih.govmdpi.com These compounds selectively inhibited the malaria PFT with activities in the low nanomolar range and were found to be more potent against the malaria enzyme than its mammalian counterpart. nih.govmdpi.com Another approach has targeted the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov A series of novel triazolopyrimidines incorporating a 1,2,3,4-tetrahydro-2-naphthyl amine moiety displayed high potency against PfDHODH, leading to efficacy in a mouse model of malaria. nih.gov Additionally, the natural alkaloid Hadranthine A, a naphtho[1,2,3-ij] researchgate.netnih.govnaphthyridine derivative, has demonstrated in vitro antimalarial activity against chloroquine-resistant P. falciparum with an IC50 of 120 ng/mL. mdpi.com

Anti-inflammatory and Immunomodulatory Effects of this compound Compounds

The naphthyridine framework is a key feature in various compounds exhibiting significant anti-inflammatory and immunomodulatory activities. nih.govresearchgate.netresearchgate.net Derivatives have been shown to modulate the production of key pro-inflammatory mediators. For instance, certain naturally occurring 1,6-naphthyridine alkaloids, such as alopecuroides B and C, demonstrated strong anti-inflammatory properties by reducing the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage cells. mdpi.comnih.gov Another derivative, sophalode K, was found to significantly decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. mdpi.comnih.gov

The immunomodulatory potential of this class of compounds is highlighted by the 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative known as VL15. researchgate.net This compound acts as a selective cannabinoid CB2 receptor agonist. researchgate.net Research on activated peripheral blood mononuclear cells (PBMCs) showed that VL15 reduces their proliferation, blocks cell cycle progression, and down-regulates T-cell activation markers. researchgate.net Furthermore, it decreases the expression of key inflammatory signaling proteins such as NF-κB, IKKαβ, IκBα, ERK, and Akt. researchgate.net This modulation of the immune response suggests potential applications in pathologies with an autoimmune component, such as multiple sclerosis. researchgate.net Other studies have also confirmed the anti-inflammatory activity of various 1,8-naphthyridine derivatives through the downregulation of proinflammatory cytokines. nih.gov

Neurological and Psychotropic Activities of this compound Derivatives

The tetrahydro-naphthyridine scaffold is integral to compounds that interact with the central nervous system (CNS), showing potential in the treatment of neurodegenerative diseases. nih.govmdpi.com Certain indolo nih.govmdpi.comnaphthyridine alkaloids isolated from plants of the Erythrina species are known to affect the CNS, exhibiting hypnotic, sedative, and hypotensive activities. mdpi.com

A significant area of research for tetrahydro-naphthyridine derivatives is in the inhibition of acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer's disease. mdpi.com A series of 1,2,3,4-tetrahydrobenzo[h] nih.govmdpi.comnaphthyridines have been designed and identified as potent, dual-binding AChE inhibitors. nih.gov These compounds interact with both the peripheral anionic site (PAS) at the entrance of the enzyme's gorge and with mid-gorge residues. nih.gov This dual inhibition is a desirable characteristic for anti-Alzheimer's agents. One of the most potent compounds from this series, designated 16a, exhibited a high inhibitory potency against human AChE with an IC50 value of 65 nM. nih.gov This represented a greater than 154-fold increase in activity compared to its parent compound. nih.gov

Similarly, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate was identified as a potent and selective AChE inhibitor, capable of docking at both the catalytic active site (CAS) and the PAS of the enzyme. nih.gov This dual-binding capability positions it as a promising lead for developing new agents for Alzheimer's treatment. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 1,2,3,4-tetrahydrobenzo[h] nih.govmdpi.comnaphthyridine (16a) | Human Acetylcholinesterase (hAChE) | 65 nM | nih.gov |

| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate (2) | Acetylcholinesterase (AChE) | Potent and Selective Inhibitor | nih.gov |

Monoamine oxidase B (MAO-B) is another important enzyme in the CNS, and its inhibition is a key strategy in the management of Parkinson's disease. nih.gov A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines have been synthesized and evaluated as MAO-B inhibitors. mdpi.com Several of these derivatives proved to be effective MAO-B inhibitors with potencies in the low micromolar range. mdpi.com

Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog, compound 5g, achieved an IC50 of 1.35 μM, a potency level close to that of the well-known MAO-B inhibitor pargyline. mdpi.com The study highlights the potential of the tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine scaffold for developing new therapeutic agents for neurodegenerative disorders like Parkinson's disease. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 1-(2-(4-fluorophenyl)ethynyl) analog (5g) | Monoamine Oxidase B (MAO-B) | 1.35 µM | mdpi.com |

Cardiovascular System Modulation by this compound Analogues

Analogues of the 1,2,3,4-tetrahydro-naphthyridine core structure have shown various effects on the cardiovascular system. mdpi.com For example, certain indolo nih.govmdpi.comnaphthyridine alkaloids have been noted for their hypotensive (blood pressure lowering) activity. mdpi.com

More specifically, research into substituted tetrahydroisoquinolines, which share structural similarities, has identified compounds that interact with L-type calcium channels. nih.govnih.gov One potent compound, CPU-23, was found to inhibit [3H]-nitrendipine binding to rat cerebral cortical membranes and block high KCl-induced contraction of the rat aorta. nih.gov In anesthetized rats, this compound induced both hypotension and bradycardia (a slower heart rate), suggesting its cardiovascular effects are mediated through interaction with the dihydropyridine (B1217469) binding site on L-type calcium channels. nih.govnih.gov

Other Pharmacological Activities (e.g., Anti-osteoporotic, Anti-allergic, Bronchodilator, Anticonvulsant)

The versatile naphthyridine scaffold has been explored for a range of other pharmacological activities. researchgate.net While specific research on the anti-osteoporotic and anti-allergic properties of this compound is limited, the broader class of naphthyridine derivatives has been noted for potential anti-asthmatic and anticonvulsant properties. researchgate.net

Regarding bronchodilator activity, studies on related heterocyclic systems like imidazonaphthyridines have shown them to be potentially useful compounds for asthma therapy. nih.gov

In the area of anticonvulsant activity, several studies on related fused heterocyclic systems have identified promising candidates. nih.gov A study on new derivatives of pyrazolo[3,4-c]-2,7-naphthyridines found that several compounds exhibited significant antagonism against pentylenetetrazole (PTZ)-induced seizures in mice, with some protecting 60-80% of subjects. nih.gov Similarly, other studies on quinazolinones and dihydropyrimidinones have identified compounds with potent anticonvulsant effects in both the PTZ and maximal electroshock seizure (MES) models. mdma.chjapsonline.commdpi.com These findings suggest that the core tetrahydro-naphthyridine structure and its bioisosteres are promising scaffolds for the development of new anticonvulsant drugs. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold and its isomers, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR findings for naphthyridine-based compounds have been identified across various therapeutic targets:

Anticancer Activity: For naphthyridine derivatives targeting cancer cells, specific structural features are crucial for cytotoxicity. Studies have indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a naphthyl ring at the C-2 position, are important for activity against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines. nih.gov Further optimization has shown that introducing methyl groups on the C-2 naphthyl ring can enhance activity against HeLa cells, while specific placements of negatively charged groups or hydrogen bond acceptors can improve potency for HL-60 cells. nih.gov

Antileishmanial Activity: In the development of 8-hydroxy-naphthyridine analogs against visceral leishmaniasis, the phenolic hydroxyl group at the 8-position was found to be essential for antiparasitic activity. nih.gov Its removal or methylation resulted in a significant loss of potency. nih.gov Furthermore, the integrity of the naphthyridine core is vital, as deleting either the N-1 or N-6 nitrogen atoms led to a loss of activity or increased host cell toxicity. nih.gov

Enzyme Inhibition: In the context of acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment, SAR on the related 1,2,3,4-tetrahydrobenzo[h] nih.govnaphthyridine scaffold showed that substitutions at positions 1, 5, and 9 are critical. nih.gov A bioisosteric replacement of an oxygen atom with an NH group resulted in a dramatic increase in inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov For phosphodiesterase 5 (PDE5) inhibitors, rigidifying the core structure by designing 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine scaffolds from a more flexible parent compound led to enhanced potency. nih.gov

Receptor Antagonism: For CXCR4 antagonists based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, SAR exploration focused on improving drug-like properties. The introduction of the nitrogen atom into a tetrahydroisoquinoline ring to create the tetrahydronaphthyridine core significantly reduced unwanted inhibition of the CYP2D6 enzyme. acs.org Subsequent modifications of a butyl amine side chain with various lipophilic groups were shown to improve cell permeability. acs.org

The following table summarizes key SAR insights for various naphthyridine derivatives.

| Scaffold/Derivative | Target/Activity | Key Structural Features and SAR Insights |

| Naphthyridine | Cytotoxicity (HeLa, HL-60, PC-3) | C-1 NH, C-4 carbonyl, and C-2 naphthyl ring are important for activity. Substitutions on the naphthyl ring modulate potency against specific cell lines. nih.gov |

| 8-Hydroxy-naphthyridine | Antileishmanial (VL) | The 8-hydroxyl group is critical for activity. N-1 and N-6 atoms are essential for the scaffold's integrity and selective toxicity. nih.gov |

| Tetrahydrobenzo[h] nih.govnaphthyridine | AChE/BChE Inhibition | Substitutions at positions 1, 5, and 9 are key. An O to NH bioisosteric replacement dramatically increases potency. nih.gov |

| Tetrahydro-1,6-naphthyridine | CXCR4 Antagonism | The naphthyridine core reduces CYP2D6 inhibition compared to a tetrahydroisoquinoline scaffold. Lipophilic groups on the side chain improve permeability. acs.org |

Target Identification and Mechanism of Action Elucidation for this compound-Based Leads

Identifying the molecular targets of bioactive compounds and elucidating their mechanism of action are crucial steps in drug discovery. Derivatives of the this compound scaffold have been shown to interact with a diverse range of biological targets, leading to various therapeutic effects. Methodologies such as compound-centered chemical proteomics and activity-based protein profiling are often employed to identify these specific molecular binding partners. frontiersin.org

Poly (ADP-ribose) Polymerase (PARP) Inhibition: One of the most significant mechanisms of action for compounds incorporating the tetrahydro-naphthyridine core is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are central to the repair of DNA single-strand breaks (SSBs). nih.govthieme-connect.com PARP inhibitors function by competing with the enzyme's natural substrate (NAD+), blocking its catalytic activity. nih.govyoutube.com

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. nih.gov This concept is known as synthetic lethality. researchgate.net The mechanism proceeds as follows:

PARP inhibition prevents the repair of SSBs that occur frequently in cells. youtube.com

During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). youtube.com

In healthy cells, DSBs are efficiently repaired by the HR pathway.

In cancer cells with deficient HR (e.g., BRCA-mutated), these DSBs cannot be properly repaired, leading to genomic instability and cell death (apoptosis). nih.govyoutube.com Some PARP inhibitors also work by "trapping" the PARP enzyme on the DNA, creating a toxic complex that further disrupts DNA replication and contributes to cytotoxicity. nih.govresearchgate.net

Other Identified Targets: Beyond PARP, various naphthyridine isomers have been developed to selectively target other key proteins:

Fibroblast Growth Factor Receptor 4 (FGFR4): 2,6-Naphthyridine analogues have been identified as selective inhibitors of FGFR4. nih.gov This receptor tyrosine kinase is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC), making its inhibition a promising therapeutic strategy for this cancer type. nih.govresearchgate.net

Phosphodiesterase 5 (PDE5): A novel 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine analogue was identified as a potent PDE5 inhibitor. nih.gov PDE5 hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is being explored as a therapeutic approach for Alzheimer's disease by modulating pathways involved in learning and memory. nih.gov

Chemokine Receptor CXCR4: 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent antagonists of the CXCR4 receptor. acs.org This receptor is a critical co-receptor for HIV entry into host cells, and its antagonism represents a viable anti-HIV strategy. acs.org

Bacterial DNA Gyrase: For some derivatives, such as 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine, the proposed mechanism for their antimicrobial activity is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.

Drug Discovery and Lead Optimization Efforts utilizing this compound Scaffolds

The this compound scaffold and its related isomers serve as a valuable starting point in drug discovery campaigns. Lead optimization is a critical phase where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic properties, a process often guided by SAR studies and computational modeling. researchgate.net

Case Study 1: Optimization of CXCR4 Antagonists A prime example of lead optimization involves the development of CXCR4 antagonists for HIV therapy. acs.org

Starting Lead: The initial lead was a tetrahydroisoquinoline (TIQ)-based compound, TIQ15, which was a potent CXCR4 antagonist but suffered from significant inhibition of the metabolic enzyme CYP2D6.

Optimization Strategy: A "scaffold hopping" strategy was employed, introducing a nitrogen atom into the aromatic ring of the TIQ core to create several tetrahydronaphthyridine variants.

Further Refinement: Although potent, compound 12a had poor cell permeability. The butyl amine side chain was then modified with various lipophilic groups to enhance this property.

Final Candidate: This effort culminated in compound 30 , a potent CXCR4 antagonist (IC50 = 24 nM) with minimal CYP2D6 activity, improved permeability, and better oral bioavailability in mice compared to earlier leads. acs.org

Case Study 2: Discovery of Novel PDE5 Inhibitors In the search for new treatments for Alzheimer's disease, researchers aimed to improve upon a known quinoline-based PDE5 inhibitor that had poor aqueous solubility. nih.gov

Optimization Strategy: The design strategy involved locking the rotatable bonds of the parent compound into a ring to rigidify the conformation, aiming to boost potency and selectivity. This led to the synthesis of two new scaffolds, including 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine.

Optimized Lead: From this new series, compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine-8-carbonitrile) emerged as the most potent compound, with an exceptionally low IC50 value (0.056 nM) and, crucially, improved aqueous solubility. nih.gov

Case Study 3: Development of Selective FGFR4 Inhibitors Targeting hepatocellular carcinoma, a drug discovery program focused on designing selective FGFR4 inhibitors. nih.gov

Optimization Strategy: A 2,6-naphthyridine scaffold was utilized as the core structure. Through synthesis and screening, various analogues were evaluated for their potency against HCC cell lines and selectivity over other FGFR isoforms.

Optimized Lead: Compound 11 was identified as a lead candidate, displaying nanomolar potency against Huh7 cancer cells and high selectivity over FGFR1-3, comparable to the reference standard fisogatinib. nih.gov

The following table summarizes these lead optimization efforts.

| Therapeutic Target | Initial Lead/Problem | Optimization Strategy | Optimized Candidate/Outcome |

| CXCR4 | TIQ15 (Potent, but high CYP2D6 inhibition) | Scaffold hopping from tetrahydroisoquinoline to tetrahydronaphthyridine; side chain modification. | Compound 30 (Retained potency, low CYP2D6 inhibition, improved permeability and bioavailability). acs.org |

| PDE5 | Quinoline-based inhibitor (Poor aqueous solubility) | Conformational rigidification via new scaffold design (tetrahydrobenzo[b] nih.govnaphthyridine). | Compound 6c (Excellent potency with IC50 = 0.056 nM and improved water solubility). nih.gov |

| FGFR4 | Need for selective inhibitors for HCC | Design and synthesis of novel analogues based on a 2,6-naphthyridine scaffold. | Compound 11 (Nanomolar potency against HCC cells and high selectivity over FGFR1-3). nih.gov |

Preclinical Investigations of this compound Drug Candidates

Following successful lead optimization, promising drug candidates advance to preclinical investigations. This stage involves evaluating the compound's efficacy and pharmacokinetic properties in animal models of disease, providing essential data to support potential human clinical trials.

Several drug candidates based on the tetrahydronaphthyridine scaffold have demonstrated positive results in preclinical studies:

FGFR4 Inhibitor for Liver Cancer: Compound 11 , the selective FGFR4 inhibitor with a 2,6-naphthyridine core, showed significant antitumor efficacy in a Huh7 and Hep3B hepatocellular carcinoma xenograft mouse model. nih.gov Its effectiveness was further supported by bioluminescence imaging experiments in an orthotopic mouse model, marking it as a promising candidate for HCC treatment. nih.gov

PDE5 Inhibitor for Alzheimer's Disease: Compound 6c , the potent and soluble 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine-based PDE5 inhibitor, was tested in a transgenic mouse model of Alzheimer's disease (APP/PS1). The compound demonstrated good in vivo pharmacological efficacy, supporting its potential as a disease-modifying therapy. nih.gov

CXCR4 Antagonist for HIV: The optimized 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, compound 30 , was evaluated in mice to determine its pharmacokinetic properties. It showed higher oral bioavailability (%FPO = 27) compared to reference compounds, a critical attribute for an orally administered drug. acs.org

PKC Inhibitor for Immune Modulation: A prototype 2,6-naphthyridine-based inhibitor of protein kinase C (PKC) was evaluated in vivo. In a mouse model, the compound dose-dependently inhibited the release of interleukin-2 (B1167480) (IL-2) triggered by a bacterial superantigen, demonstrating its potential as an orally active immunomodulatory agent. researchgate.net

These preclinical studies underscore the therapeutic potential of the this compound scaffold and its isomers, validating the preceding drug discovery and optimization efforts.

| Compound/Class | Disease Model/System | Preclinical Finding |

| Compound 11 (FGFR4 Inhibitor) | Hepatocellular Carcinoma (HCC) xenograft and orthotopic mouse models | Demonstrated remarkable antitumor efficacy. nih.gov |

| Compound 6c (PDE5 Inhibitor) | APP/PS1 transgenic mouse model of Alzheimer's Disease | Showed good in vivo pharmacological efficacy. nih.gov |

| Compound 30 (CXCR4 Antagonist) | Pharmacokinetic studies in mice | Displayed higher oral bioavailability compared to reference compounds. acs.org |

| PKC Inhibitor (2,6-Naphthyridine) | Mouse model of immune stimulation | Dose-dependently inhibited IL-2 serum levels after oral dosing. researchgate.net |

Advanced Research and Future Perspectives for 1,2,3,4 Tetrahydro 2,6 Naphthyridine

Development of Combinatorial Libraries and High-Throughput Screening of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives

The synthesis of combinatorial libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. These libraries allow for the rapid screening of thousands of compounds against a biological target to identify "hit" compounds with desired activity. The this compound core is well-suited for the creation of such libraries due to its chemical tractability.

Research on closely related tetrahydronaphthyridine isomers has demonstrated the feasibility of this approach. For instance, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been successfully used for library synthesis. nih.gov In one study, a 101-membered library was generated using reactions such as urea (B33335), amide, and sulfonamide formation. nih.gov This library was then screened for antituberculosis activity, leading to the identification of three lead compounds. nih.gov

Similarly, the chemical properties of 1,2,3,4-tetrahydro-1,5-naphthyridines have been explored to find reactions suitable for library development. lookchem.com Successful reactions included epoxide openings, palladium-catalyzed N-arylations, acylations, and urea formation. lookchem.com These studies establish a proof-of-concept that can be extended to the this compound scaffold. The key is to identify robust and versatile chemical reactions that allow for the introduction of a wide variety of substituents at different positions of the core structure.

High-throughput screening (HTS) is then employed to rapidly evaluate these large libraries. HTS utilizes automated robotics and sensitive detection methods to test the biological activity of each compound in the library. ewadirect.com The combination of combinatorial chemistry and HTS significantly accelerates the pace of drug discovery by efficiently exploring a vast chemical space. ewadirect.com

Table 1: Reactions Suitable for Tetrahydronaphthyridine Library Synthesis